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molecular formula C7H10N2O2 B1340026 (6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol CAS No. 623565-58-2

(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol

Cat. No. B1340026
M. Wt: 154.17 g/mol
InChI Key: BHXIVJNUCBWSFO-UHFFFAOYSA-N
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Patent
US07812014B2

Procedure details

To a solution of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-ylmethanol (1.08 g, 7.0 mmol) in 1,2-dichloroethane (30 ml) was added 5.4 g of activated manganese dioxide at room temperature with stirring. The mixture was heated to 60° C. for 1 hr and then stirred at room temperature for 16 hr. The final mixture was filtered through a column of silica gel topped with celite. The filter pad was eluted with methylene chloride, followed by ethyl acetate. The ethyl acetate eluent was evaporated and the residue triturated with to give 0.81 g of a white solid; mp 91° C.; MS (ESI) m/z 153.2 (M+H).
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[N:9]2[C:4]([CH2:5][O:6][CH2:7][CH2:8]2)=[CH:3][C:2]=1[CH2:10][OH:11]>ClCCCl.[O-2].[O-2].[Mn+4]>[N:1]1[N:9]2[C:4]([CH2:5][O:6][CH2:7][CH2:8]2)=[CH:3][C:2]=1[CH:10]=[O:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
N1=C(C=C2COCCN21)CO
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
5.4 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 16 hr
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The final mixture was filtered through a column of silica gel
WASH
Type
WASH
Details
The filter pad was eluted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The ethyl acetate eluent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue triturated with

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=C2COCCN21)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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